molecular formula C19H22N2O4 B5153877 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide

4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No. B5153877
M. Wt: 342.4 g/mol
InChI Key: KYXYMTHHKSJJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a signaling pathway that plays a critical role in regulating inflammation, immune response, and cell survival. In

Mechanism of Action

4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 exerts its pharmacological effects by inhibiting the activity of the inhibitor of kappa B kinase (IKK), a critical upstream regulator of the NF-κB pathway. By inhibiting IKK, 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB), a protein that normally binds to and sequesters NF-κB in the cytoplasm. This leads to the accumulation of IκB and the inhibition of NF-κB activation, which in turn leads to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. In addition, 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has also been shown to modulate the immune response, reducing the activation of T cells and B cells.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has several advantages for lab experiments. It is a potent and specific inhibitor of the NF-κB pathway, making it a valuable tool for studying the role of this pathway in various biological processes. In addition, 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 is relatively easy to synthesize and purify, and it has good solubility in common organic solvents. However, 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as cell type, culture conditions, and experimental design. In addition, 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has poor stability in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has shown promising results in preclinical studies, and there is growing interest in its potential therapeutic applications. Future research directions for 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 could include the development of more stable and effective analogs, the investigation of its effects in combination with other drugs, and the exploration of its potential applications in other diseases beyond cancer and inflammation. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 and to identify potential biomarkers of response to this compound.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 involves the reaction of 4-tert-butylbenzoyl chloride with 4-ethoxy-2-nitroaniline in the presence of a base, followed by purification through column chromatography. The yield of this synthesis method is reported to be around 50%, and the purity of the final product can be increased through recrystallization.

Scientific Research Applications

4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway, which is often overactivated in cancer cells and contributes to their survival and resistance to chemotherapy. 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has also been investigated as a potential anti-inflammatory agent, as the NF-κB pathway is a key regulator of the inflammatory response. In addition, 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has been shown to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders.

properties

IUPAC Name

4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-5-25-15-10-11-16(17(12-15)21(23)24)20-18(22)13-6-8-14(9-7-13)19(2,3)4/h6-12H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXYMTHHKSJJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide

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